1-(3-Chloro-2-methoxyphenyl)-2,2,2-trifluoroethan-1-one
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Overview
Description
1-(3-Chloro-2-methoxyphenyl)-2,2,2-trifluoroethan-1-one is an organic compound characterized by the presence of a trifluoromethyl group, a chloro-substituted methoxyphenyl ring, and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloro-2-methoxyphenyl)-2,2,2-trifluoroethan-1-one typically involves the reaction of 3-chloro-2-methoxybenzaldehyde with trifluoroacetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chloro-2-methoxyphenyl)-2,2,2-trifluoroethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-(3-Chloro-2-methoxyphenyl)-2,2,2-trifluoroethan-1-one has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-2-methoxyphenyl)-2,2,2-trifluoroethan-1-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins or enzymes. The ketone group can form hydrogen bonds with active site residues, influencing the compound’s binding affinity and activity.
Comparison with Similar Compounds
Similar Compounds
- (3-Chloro-2-methoxyphenyl)boronic acid
- 1-(3-Chloro-2-methoxyphenyl)-3-isopropylurea
- (3-Chloro-2-methoxyphenyl)methanamine hydrochloride
Uniqueness
1-(3-Chloro-2-methoxyphenyl)-2,2,2-trifluoroethan-1-one is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and potential biological activity, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C9H6ClF3O2 |
---|---|
Molecular Weight |
238.59 g/mol |
IUPAC Name |
1-(3-chloro-2-methoxyphenyl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C9H6ClF3O2/c1-15-7-5(3-2-4-6(7)10)8(14)9(11,12)13/h2-4H,1H3 |
InChI Key |
KOJMTHIIDBWHEE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC=C1Cl)C(=O)C(F)(F)F |
Origin of Product |
United States |
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